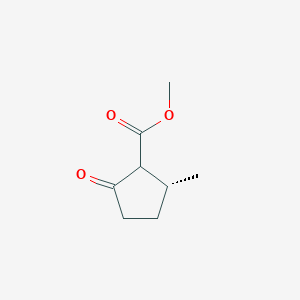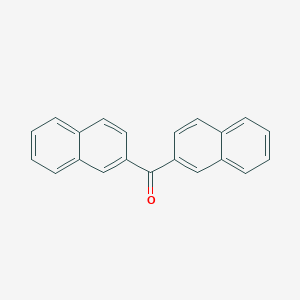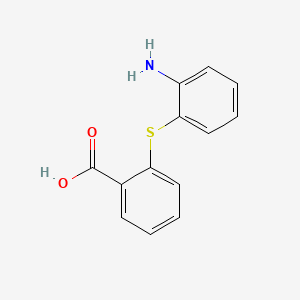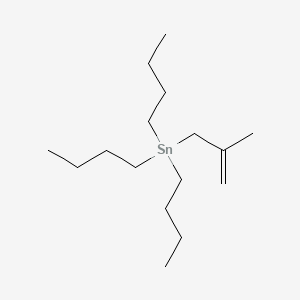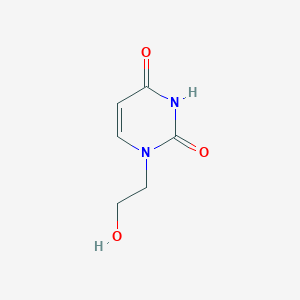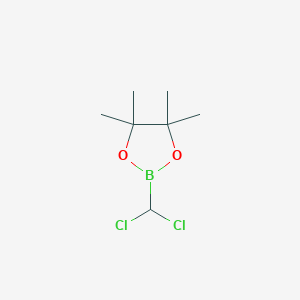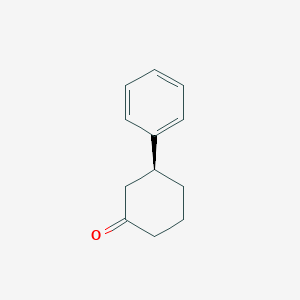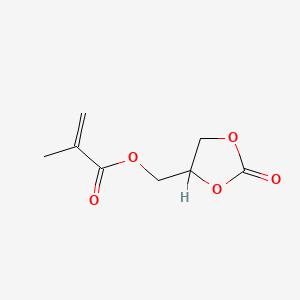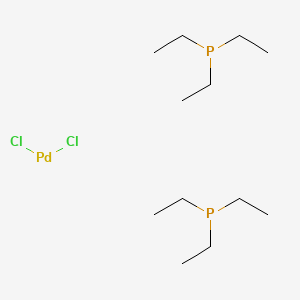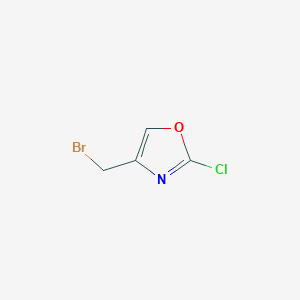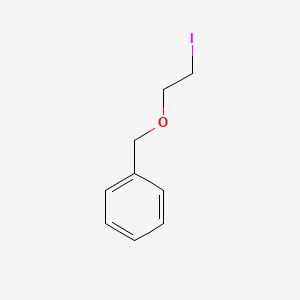
1-Benzyloxy-2-iodoéthane
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Benzyloxy-2-iodoethane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Benzyloxy-2-iodoethane is an organic compound that is commonly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . Therefore, the primary targets of 1-Benzyloxy-2-iodoethane are these organic compounds that it helps synthesize.
Mode of Action
The mode of action of 1-Benzyloxy-2-iodoethane involves its reaction with other compounds in organic synthesis. For instance, it is generally prepared by reacting iodine or cuprous iodide with 1-benzyloxy-2-chloroethane . The reaction takes place in an appropriate organic solvent and under suitable conditions to obtain the desired product .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it can be inferred that it participates in various biochemical reactions that lead to the formation of different organic compounds .
Pharmacokinetics
It is known that it is a colorless to pale yellow liquid that can be dissolved in organic solvents such as ethanol, ether, and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of 1-Benzyloxy-2-iodoethane is the synthesis of various types of organic compounds, such as esters, ethers, ketones, and ether amines . These compounds have wide applications in different fields, including the pharmaceutical industry, where they serve as intermediates for the synthesis of certain drugs .
Action Environment
The action of 1-Benzyloxy-2-iodoethane is influenced by various environmental factors. For instance, the reaction conditions, including the type of organic solvent used and the reaction temperature, can affect the efficiency of the synthesis process . Additionally, it is sensitive to light, and it should be stored properly, away from ignition and oxidizing agents, to avoid causing fire or explosion .
Analyse Biochimique
Biochemical Properties
1-Benzyloxy-2-iodoethane plays a significant role in biochemical reactions due to its reactivity and ability to form various derivatives. It interacts with enzymes and proteins involved in organic synthesis pathways. For instance, it can be used in halogen exchange reactions where it reacts with iodine or cuprous iodide to form desired products . The nature of these interactions often involves the formation of covalent bonds, leading to the synthesis of more complex molecules.
Cellular Effects
The effects of 1-Benzyloxy-2-iodoethane on various types of cells and cellular processes are not extensively documented. Its role as an intermediate in organic synthesis suggests that it may influence cell function by participating in the synthesis of bioactive compounds. These compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1-Benzyloxy-2-iodoethane may act as inhibitors or activators of specific enzymes, thereby modulating cellular activities .
Molecular Mechanism
At the molecular level, 1-Benzyloxy-2-iodoethane exerts its effects through binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of covalent bonds with target molecules. This compound may also inhibit or activate enzymes by binding to their active sites, resulting in changes in gene expression and cellular function . The specific molecular mechanisms depend on the nature of the derivatives formed from 1-Benzyloxy-2-iodoethane.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyloxy-2-iodoethane can change over time due to its stability and degradation. The compound is sensitive to light and should be stored properly to prevent degradation . Long-term effects on cellular function have not been extensively studied, but it is important to consider the stability of the compound when conducting in vitro or in vivo experiments.
Dosage Effects in Animal Models
The effects of 1-Benzyloxy-2-iodoethane at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that varying dosages can lead to different outcomes. Low doses may have minimal effects, while high doses could result in toxic or adverse effects . It is crucial to conduct thorough studies to determine the safe and effective dosage range for this compound.
Metabolic Pathways
1-Benzyloxy-2-iodoethane is involved in metabolic pathways that include halogen exchange reactions and the synthesis of organic compounds. It interacts with enzymes such as iodine or cuprous iodide to form desired products . These interactions can affect metabolic flux and metabolite levels, leading to the formation of various bioactive compounds.
Transport and Distribution
The transport and distribution of 1-Benzyloxy-2-iodoethane within cells and tissues are influenced by its chemical properties. The compound can be transported through cellular membranes and distributed to different cellular compartments. It may interact with transporters or binding proteins that facilitate its movement within the cell . The localization and accumulation of 1-Benzyloxy-2-iodoethane can impact its activity and function.
Subcellular Localization
The subcellular localization of 1-Benzyloxy-2-iodoethane is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound can influence its activity and function within the cell, affecting various biochemical processes.
Méthodes De Préparation
1-Benzyloxy-2-iodoethane can be synthesized through several methods. One common synthetic route involves the reaction of benzyl alcohol with 2-iodoethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency .
Analyse Des Réactions Chimiques
1-Benzyloxy-2-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide yields 2-azidoethyl benzyl ether .
Comparaison Avec Des Composés Similaires
1-Benzyloxy-2-iodoethane can be compared with other similar compounds such as:
Benzyl chloromethyl ether: Similar in structure but contains a chlorine atom instead of iodine.
2-Iodoethyl benzyl ether: Another similar compound with slight variations in reactivity and applications.
Benzyl 2-bromoethyl ether: Contains a bromine atom, which makes it more reactive than the chlorine analog but less reactive than the iodine analog.
The uniqueness of 1-benzyloxy-2-iodoethane lies in its high reactivity due to the presence of the iodine atom, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
2-iodoethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYACRWGQRUIHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438638 | |
| Record name | 1-BENZYLOXY-2-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54555-84-9 | |
| Record name | 1-BENZYLOXY-2-IODOETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyloxy-2-iodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
